(2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid
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Description
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid , also known as ATPA , is a heterocyclic organic compound. It features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. Thiazoles have been found in various biologically active compounds, including antimicrobial drugs, antiretroviral agents, antifungal drugs, and antineoplastic agents .
Synthesis Analysis
Several synthetic approaches have been explored to obtain thiazole derivatives. For example, the synthesis of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines has been investigated for their ability to inhibit cyclin-dependent kinases (CDKs) . Additionally, the efficient synthesis of 5-[3(4)-(5-phenyl-1,3,4-oxadiazol-2-yl)anilino] compounds has been reported .
Molecular Structure Analysis
The molecular structure of (2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid reveals its planar thiazole ring. The aromaticity arises from the delocalization of π-electrons on the sulfur atom. The chemical shift of the ring proton and calculated π-electron density provide insights into its reactivity .
Chemical Reactions Analysis
Thiazoles exhibit diverse biological activities, including antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotic, and antitumor effects. They are found in potent drugs such as sulfathiazole, Ritonavir, and Abafungin .
Mechanism of Action
The mechanism of action for (2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid may involve interactions with specific cellular targets. For instance, it could inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell-cycle regulation and cancer progression . Further studies are needed to elucidate its precise mode of action.
Physical and Chemical Properties
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. It has a clear pale yellow appearance, a boiling point of 116–118°C, and a specific gravity of 1.2 .
Future Directions
properties
IUPAC Name |
2-(2-anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-15(21)11-14-16(12-7-3-1-4-8-12)19-17(22-14)18-13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJWQRNWNJPWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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